![molecular formula C12H15N3O2S B4721544 N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4721544.png)
N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide
Overview
Description
N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide, commonly known as PHA-848125, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
PHA-848125 inhibits the activity of cyclin-dependent kinases (CDKs), which are a family of enzymes that regulate the cell cycle. Specifically, PHA-848125 targets CDK2, CDK5, and CDK7, which are involved in various cellular processes such as DNA replication, transcription, and protein synthesis. By inhibiting CDK activity, PHA-848125 induces cell cycle arrest and apoptosis in cancer cells and reduces the aggregation of beta-amyloid and alpha-synuclein proteins in Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PHA-848125 have been extensively studied in vitro and in vivo. In vitro studies have shown that PHA-848125 inhibits the proliferation of cancer cells, induces cell cycle arrest and apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that PHA-848125 inhibits tumor growth and reduces the size of tumors in animal models of cancer. Additionally, PHA-848125 has been shown to improve cognitive function and reduce the aggregation of beta-amyloid and alpha-synuclein proteins in animal models of Alzheimer's and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
The advantages of using PHA-848125 in lab experiments include its specificity and potency in inhibiting CDK activity, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential therapeutic applications in various diseases. However, some limitations of using PHA-848125 in lab experiments include its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research and development of PHA-848125. One potential direction is to investigate its therapeutic applications in other diseases such as viral infections, autoimmune diseases, and cardiovascular diseases. Another direction is to develop more potent and selective CDK inhibitors based on the structure of PHA-848125. Additionally, further studies are needed to determine the optimal dosage and administration route of PHA-848125 and to evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
PHA-848125 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PHA-848125 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's and Parkinson's disease research, PHA-848125 has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are the hallmarks of these diseases.
properties
IUPAC Name |
N-[(3-phenylpropanoylamino)carbamothioyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9(16)13-12(18)15-14-11(17)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,17)(H2,13,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVLPKBBGRUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NNC(=O)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.